molecular formula C16H19ClN4O3 B2715115 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951896-58-5

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2715115
CAS No.: 951896-58-5
M. Wt: 350.8
InChI Key: IAGSDCPPSUMRLY-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a chloro-methoxyphenyl group, and a tetrahydrofuran-2-ylmethyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the chloro-methoxyphenyl group: This step may involve a substitution reaction where a chloro-methoxyphenyl halide reacts with the triazole intermediate.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the triazole intermediate reacts with a tetrahydrofuran-2-ylmethyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound lacks the tetrahydrofuran-2-ylmethyl group, which may affect its chemical reactivity and biological activity.

    1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound lacks both the methyl and tetrahydrofuran-2-ylmethyl groups, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-10-15(16(22)18-9-12-4-3-7-24-12)19-20-21(10)13-8-11(17)5-6-14(13)23-2/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGSDCPPSUMRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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